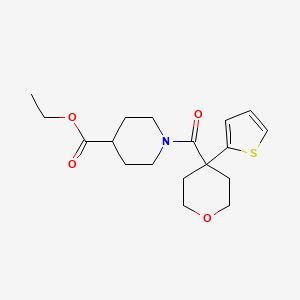

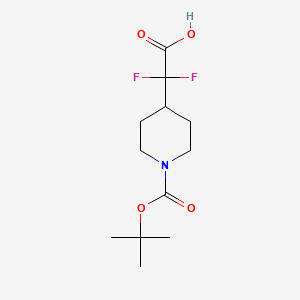

8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,2,2-Trifluoroethanol” is an organic compound with the formula CF3CH2OH . Also known as TFE or trifluoroethyl alcohol, this colorless, water-miscible liquid has a smell reminiscent of ethanol . Due to the electronegativity of the trifluoromethyl group, this alcohol exhibits a stronger acidic character compared to ethanol .

Synthesis Analysis

Trifluoroethanol is produced industrially by hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid, such as the esters or acyl chloride . TFE can also be prepared by hydrogenolysis of compounds of generic formula CF3−CHOH−OR (where R is hydrogen or an alkyl group containing from one to eight carbon atoms), in the presence of a palladium-containing catalyst deposited on activated charcoal .

Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoroethanol” is CF3CH2OH . It has a molecular weight of 100.04 .

Chemical Reactions Analysis

Oxidation of trifluoroethanol yields trifluoroacetic acid . It also serves as a source of the trifluoroethoxy group for various chemical reactions .

Physical And Chemical Properties Analysis

“2,2,2-Trifluoroethanol” is a colorless liquid with a density of 1.373 g/mL at 25 °C . It has a boiling point of 77-80 °C and a melting point of -44 °C .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis and Tautomerism : 8-(2,2,2-Trifluoroethyl)-9H-purin-6-amine is involved in the synthesis of N-methoxy-9-methyl-9H-purin-6-amines with various substituents, showcasing variations in amino/imino tautomer ratios. This synthesis involves N-methylation of 6-chloropurines, followed by chlorine displacement, and tautomers identification through NMR methods (Roggen & Gundersen, 2008).

Antibacterial Activity : Research shows the synthesis of 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine from similar purine compounds, which have been screened for antibacterial activities, indicating a potential application in the development of new antibacterial agents (Govori, 2017).

Synthesis of Kinase Inhibitors : The modified version of this chemical structure has been used in the synthesis of sulfonamide-based kinase inhibitors, showing potential applications in cancer treatment. These compounds have been evaluated as inhibitors of human cyclin-dependent kinase 2 (Wong et al., 2010).

Biological and Pharmaceutical Applications

Antimycobacterial and Antiprotozoal Activity : Studies indicate that certain analogs of 9H-purin-6-amine exhibit significant antimycobacterial and antiprotozoal activities. This suggests potential applications in the treatment of diseases caused by mycobacteria and protozoa (Roggen et al., 2011).

Antilipid Peroxidation Agents : Certain derivatives of 9H-purin-6-amine have been tested as inhibitors of lipid peroxidation, indicating potential applications in the prevention and treatment of diseases caused by oxidative stress (Thalassitis et al., 2015).

Aldose Reductase Inhibitors : Some 9H-purin-6-amine derivatives are designed as aldose reductase inhibitors, which are significant in the treatment of diabetic complications. This highlights its potential application in managing diabetes-related disorders (Zhu et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

8-(2,2,2-trifluoroethyl)-7H-purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N5/c8-7(9,10)1-3-14-4-5(11)12-2-13-6(4)15-3/h2H,1H2,(H3,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULXGRLCXKUHTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=C(N2)CC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-Dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2472112.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2472113.png)

![3-{[(2Z)-3-carbamoyl-6,8-dichloro-2H-chromen-2-ylidene]amino}-4-methoxybenzoic acid](/img/structure/B2472119.png)

![N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2472125.png)